

Application Notes and Protocols: 4-Chlorophenylurea (CPPU) for Shoot Organogenesis

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Compound of Interest

Compound Name: 4-Chlorophenylurea

Cat. No.: B1664162

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These application notes provide a comprehensive overview and detailed protocols for utilizing **4-Chlorophenylurea (CPPU)**, a synthetic phenylurea-type cytokinin, to induce and enhance shoot organogenesis in plant tissue culture.

Introduction

4-Chlorophenylurea (CPPU), also known as Forchlorfenuron, is a potent plant growth regulator with high cytokinin-like activity.^{[1][2]} It is widely used in agriculture and horticulture to improve fruit set, size, and yield.^{[3][4][5]} In plant tissue culture, CPPU has demonstrated significant efficacy in promoting cell division, proliferation, and differentiation, leading to shoot organogenesis, particularly in species where traditional cytokinins are less effective. Its mechanism of action involves the inhibition of cytokinin oxidase/dehydrogenase (CKO), an enzyme responsible for cytokinin degradation, thereby increasing the endogenous levels of active cytokinins.

Data Presentation

Table 1: Effect of CPPU Concentration on Shoot Organogenesis in *Hibiscus rosa-sinensis* 'White Butterfly'

| CPPU Concentration (µM) | Regeneration Percentage (%) | Mean Number of Shoots per Explant | Mean Shoot Length (cm) |
|-------------------------|-----------------------------|-----------------------------------|------------------------|
| 0.0 | 0 | 0 | 0 |
| 0.1 | 41.0 ± 2.1 | 1.3 ± 0.35 | - |
| 0.5 | - | - | - |
| 2.5 | - | 6.7 ± 0.47 | 4.2 ± 0.17 |
| 5.0 | - | - | - |
| 10.0 | - | - | - |

Data extracted from a study on nodal explants cultured on MS medium. Higher concentrations (>2.5 µM) were found to be inhibitory, causing basal callusing and stunted growth.

Table 2: Comparative Efficacy of CPPU and Other Cytokinins on Direct Shoot Organogenesis in *Citrus aurantium*

| Cytokinin | Concentration (mg/L) | Auxin | Concentration (mg/L) | Shoot Organogenesis (%) |
|-----------|----------------------|-------|----------------------|-------------------------|
| CPPU | 0.05 | IAA | 0.2 | 100 |
| Kinetin | 0.25 | IAA | 0.01 | 91.7 |
| Kinetin | 0.25 | α-NAA | 0.01 | 91.7 |

Data from a study using epicotyl segments on Murashige and Tucker medium. This highlights the potent synergistic effect of CPPU and auxin.

Table 3: Effect of CPPU on Axillary Shoot Proliferation in *Actinidia deliciosa* (Kiwifruit)

| Cultivar | CPPU Concentration (mM) | Proliferation Rate (compared to BA) | Observations |
|----------|-------------------------|-------------------------------------|---|
| Hayward | 2.2 | Comparable to 4.4 mM BA | Hyperhydric shoots, short internodes, reduced leaf lamina |
| Tomuri | 2.2 | Comparable to 4.4 mM BA | Hyperhydric shoots, short internodes, reduced leaf lamina |

Higher concentrations of CPPU were found to reduce proliferation in kiwifruit.

Experimental Protocols

Protocol 1: General Protocol for Induction of Shoot Organogenesis using CPPU

This protocol provides a general framework. Optimization of CPPU concentration and other components is crucial for specific plant species and explant types.

1. Materials and Reagents:

- Plant material (e.g., nodal segments, leaf discs, epicotyl segments)
- Murashige and Skoog (MS) basal medium or other suitable basal media (e.g., B5, WPM)
- Sucrose
- **4-Chlorophenylurea (CPPU)**
- Auxin (e.g., Indole-3-acetic acid (IAA), α -Naphthaleneacetic acid (NAA))
- Gelling agent (e.g., Agar, Gelrite)

- Sterilizing agents (e.g., 70% ethanol, sodium hypochlorite solution)
- Sterile distilled water
- pH meter
- Autoclave
- Laminar flow hood
- Culture vessels (e.g., Petri dishes, test tubes, jars)

2. Methodology:

- Explant Preparation and Sterilization:

- Excise explants from healthy, disease-free mother plants.
 - Wash explants thoroughly under running tap water.
 - Surface sterilize the explants. A common procedure involves a 30-second dip in 70% (v/v) ethanol, followed by immersion in a sodium hypochlorite solution (typically 1-2% available chlorine) with a few drops of Tween-20 for 10-20 minutes.
 - Rinse the explants 3-4 times with sterile distilled water inside a laminar flow hood to remove any traces of the sterilizing agents.

- Media Preparation:

- Prepare the desired basal medium (e.g., MS medium) by dissolving the pre-mixed powder in distilled water.
 - Add sucrose (typically 30 g/L).
 - Add CPPU to the desired concentration (a starting range of 0.1 - 5.0 μ M is recommended for initial experiments). CPPU is soluble in ethanol and methanol.
 - If required, add an auxin (e.g., IAA at 0.1-0.5 mg/L) to promote synergistic effects.

- Adjust the pH of the medium to 5.8 before adding the gelling agent.
- Add the gelling agent (e.g., agar at 8 g/L) and heat the medium until the agar is completely dissolved.
- Dispense the medium into culture vessels and autoclave at 121°C for 15-20 minutes.

- Culture Initiation and Maintenance:
 - Aseptically place the sterilized explants onto the surface of the solidified culture medium.
 - Seal the culture vessels and incubate them in a growth chamber under controlled conditions (e.g., $25 \pm 2^\circ\text{C}$, 16-hour photoperiod with a light intensity of $50 \mu\text{mol m}^{-2} \text{s}^{-1}$).
 - Subculture the explants to fresh medium every 2-4 weeks.
- Rooting and Acclimatization:
 - Once well-developed shoots (typically 2-3 cm in length) are formed, transfer them to a rooting medium. This is often a half-strength MS medium supplemented with an auxin like Indole-3-butyric acid (IBA) (e.g., 0.5 μM).
 - After root development, carefully remove the plantlets from the medium and wash the roots to remove any adhering agar.
 - Transfer the plantlets to small pots containing a sterile potting mix (e.g., soil, sand, and vermiculite).
 - Initially, maintain high humidity by covering the pots with a transparent plastic bag or placing them in a mist chamber.
 - Gradually acclimate the plants to ambient conditions by progressively opening the cover over a period of 1-2 weeks.

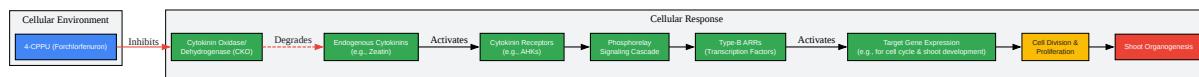
Protocol 2: Direct Shoot Organogenesis from Epicotyl Segments of *Citrus aurantium*

This protocol is an example of a successful application of CPPU in combination with an auxin.

1. Explant: Epicotyl segments from in vitro germinated seedlings.
2. Culture Medium: Murashige and Tucker (MT) basal medium supplemented with:
 - 0.05 mg/L CPPU
 - 0.2 mg/L IAA
 - 30 g/L Sucrose
 - Gelling agent
3. Culture Conditions:
 - Incubate in the dark for the first week, followed by a 16-hour photoperiod.
 - Temperature: $25 \pm 2^{\circ}\text{C}$.
4. Expected Outcome: 100% direct shoot organogenesis.

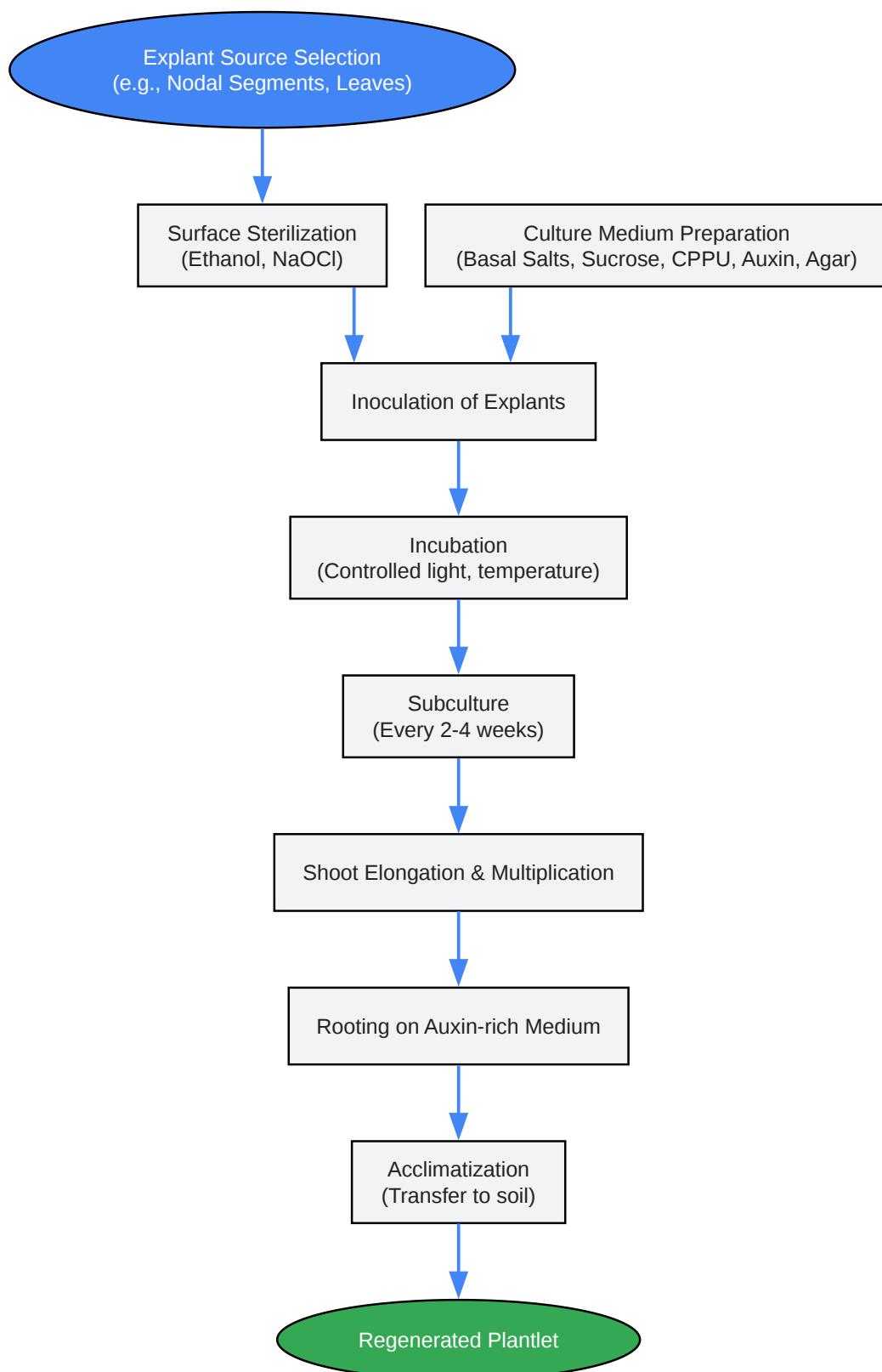
Visualizations

Signaling Pathway and Experimental Workflow



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Caption: Proposed signaling pathway of CPPU in promoting shoot organogenesis.

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